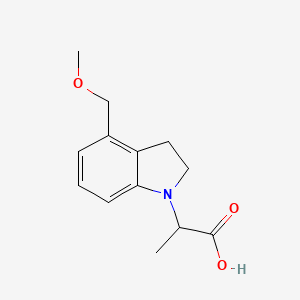

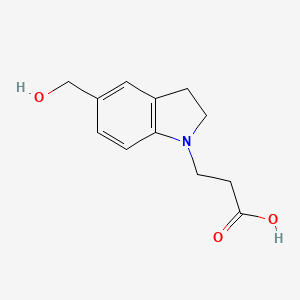

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid

Vue d'ensemble

Description

“2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid” is a chemical compound that is a part of the pyrimidine family . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of numerous pyrimidine analogs has been reported by the regioselective reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . Another synthesis method involves a five-step transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids followed by parallel amidation with a series of 12 aliphatic amines to afford the corresponding carboxamides .Applications De Recherche Scientifique

Medicinal Chemistry: DPP-4 Inhibitors

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid derivatives are explored for their potential as DPP-4 inhibitors . DPP-4 inhibitors play a crucial role in managing Type 2 diabetes by prolonging the action of incretin hormones, which increase insulin release. These compounds are valuable for their therapeutic potential in reducing blood glucose levels without causing significant side effects.

Pharmacology: Anti-inflammatory Agents

In pharmacology, pyrimidine derivatives, including those related to 2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid, are studied for their anti-inflammatory properties . They work by inhibiting key inflammatory mediators like prostaglandin E2 and tumor necrosis factor-alpha, offering potential treatments for conditions characterized by inflammation.

Biochemistry: Enzyme Inhibition

This compound is part of biochemical research focusing on enzyme inhibition. It’s used to study the inhibition of enzymes like tyrosine kinases and cyclin-dependent kinases , which are involved in cell cycle regulation and cancer proliferation . Inhibitors based on this structure could lead to new cancer therapies.

Chemical Research: Synthesis of Heterocycles

Chemical research utilizes this compound in the synthesis of complex heterocycles . These heterocycles are foundational structures in many pharmaceuticals and are crucial for developing new drugs with various therapeutic effects.

Industrial Processes: Intermediate for Drug Synthesis

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid serves as an intermediate in the synthesis of various drugs . Its role in the production line of pharmaceuticals is vital due to its versatility and reactivity, which allow for the creation of a wide range of medicinal compounds.

Mécanisme D'action

Target of Action

It’s worth noting that pyrimidine derivatives have been found to exhibit a wide range of biological activities . They are known to interact with various targets, including enzymes and receptors, which play crucial roles in numerous biological processes .

Mode of Action

It’s known that pyrimidine derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions and resulting changes would depend on the structure of the compound and the nature of its target.

Biochemical Pathways

Given the broad biological activity of pyrimidine derivatives, it’s likely that multiple pathways could be affected . These could include pathways related to cell proliferation, inflammation, and other physiological processes .

Result of Action

Given the broad biological activity of pyrimidine derivatives, the compound could potentially have various effects at the molecular and cellular level . These could include modulation of enzyme activity, alteration of receptor function, and changes in cell signaling pathways .

Propriétés

IUPAC Name |

2-(3-aminopiperidin-1-yl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O2/c11-8-2-1-3-14(6-8)10-12-4-7(5-13-10)9(15)16/h4-5,8H,1-3,6,11H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHSCOVYTMSAQNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=C(C=N2)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Aminopiperidin-1-yl)pyrimidine-5-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(2-aminoethyl)-2-(tert-butyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1478489.png)

![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1478490.png)

![3-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478503.png)

![(6-(6-Chloropyrimidin-4-yl)-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B1478504.png)